N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused thiophene-pyrimidine core (thieno[3,2-d]pyrimidine-2,4-dione) substituted with a 2-methylpropyl (isobutyl) group at position 3. The acetamide linker connects the pyrimidine nitrogen (position 1) to a 2,6-dimethylphenyl group. Below, we compare this compound with structurally related pyrimidine and acetamide derivatives from peer-reviewed literature.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-15(8-9-27-18)22(20(23)26)11-16(24)21-17-13(3)6-5-7-14(17)4/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
InChI Key |
AGEFRMUUHNBHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline and various thienopyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: For carrying out the condensation and cyclization reactions.
Automated purification systems: To ensure high purity and yield.
Quality control measures: To monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding sulfoxides or sulfones.
Reduction: Could produce amines or alcohols.
Substitution: Might result in various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or proteins.
Pathways involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or linkage chemistry:
Substituents: Bis(2-hydroxyethyl) groups on the acetamide nitrogen. Linkage: Acetamide connects to pyrimidine nitrogen (position 1), similar to the target compound. Key Difference: Lack of thieno-fused ring and aromatic phenyl group reduces lipophilicity compared to the target compound .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (, Compound 5.6) Core: 4-Methyl-6-oxo-1,6-dihydropyrimidine. Substituents: Thioether linkage at pyrimidine position 2; 2,3-dichlorophenyl group.
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (, Compound 24) Core: Cyclopenta-fused thieno[2,3-d]pyrimidine. Substituents: Acetamide links to a phenyl group via an ether oxygen. Key Difference: Additional cyclopentane ring increases molecular rigidity and complexity compared to the target’s simpler thieno[3,2-d]pyrimidine core .
Peptide Derivatives with 2,6-Dimethylphenoxyacetamido Groups (, Compounds m, n, o) Core: Tetrahydropyrimidinone. Substituents: 2,6-Dimethylphenoxyacetamide integrated into a peptide backbone. Key Difference: Peptide chain and stereochemical complexity distinguish these from the target’s small-molecule architecture .
Physicochemical Properties
- Solubility : Hydroxyethyl groups in Compound 5 () enhance polarity, while the dichlorophenyl group in Compound 5.6 () increases hydrophobicity. The target compound’s 2,6-dimethylphenyl and isobutyl groups likely confer intermediate lipophilicity.
- Thermal Stability : Higher melting points (e.g., 230°C for Compound 5.6) correlate with rigid substituents like dichlorophenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
